molecular formula C23H30FN3O B6103799 N'-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea

N'-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea

Cat. No. B6103799
M. Wt: 383.5 g/mol
InChI Key: FKHOIXDUCUTSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea is a synthetic compound that belongs to the class of benzylpiperidine derivatives. It is commonly referred to as BF-389, and it has been found to have potential applications in various scientific research fields.

Mechanism of Action

BF-389 acts as a selective antagonist of the dopamine D3 receptor, which is involved in modulating the reward pathway in the brain. By blocking the activity of this receptor, BF-389 can reduce the reinforcing effects of drugs of abuse and limit their addictive potential. BF-389 has also been found to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
BF-389 has been found to have several biochemical and physiological effects, including reducing the release of dopamine in the brain, increasing the expression of neurotrophic factors, and reducing inflammation. BF-389 has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BF-389 has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, BF-389 has some limitations, including its relatively short half-life and its limited solubility in water.

Future Directions

There are several potential future directions for research on BF-389, including exploring its potential as an analgesic, investigating its effects on other neurotransmitter systems, and developing more potent and selective derivatives. Additionally, further research is needed to determine the safety and efficacy of BF-389 in human clinical trials.

Synthesis Methods

BF-389 can be synthesized using a multi-step process that involves the reaction of benzylamine with 4-fluoroacetophenone, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with N-methylisocyanate to produce BF-389.

Scientific Research Applications

BF-389 has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. BF-389 has also been found to have potential as an analgesic and as a treatment for drug addiction.

properties

IUPAC Name

3-benzyl-1-[[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O/c1-26(23(28)25-16-20-6-3-2-4-7-20)17-21-8-5-14-27(18-21)15-13-19-9-11-22(24)12-10-19/h2-4,6-7,9-12,21H,5,8,13-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHOIXDUCUTSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCC2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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